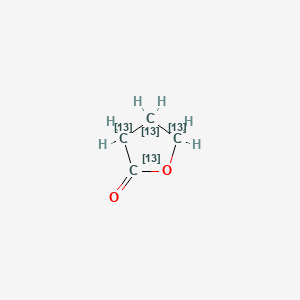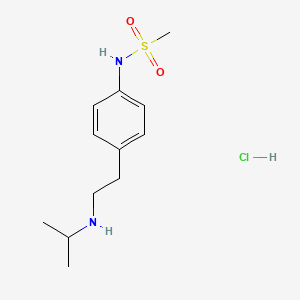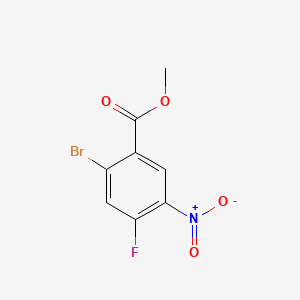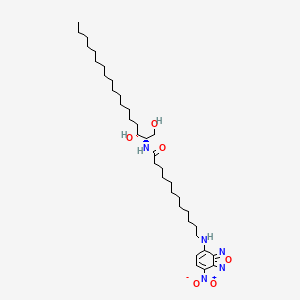![molecular formula C12H12N4 B569150 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C CAS No. 86984-30-7](/img/structure/B569150.png)
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, also known as Me-IQ, is a compound with the molecular formula C12H12N4 . It is a strongly mutagenic compound and can be found in cooked food as a byproduct of the browning reaction .
Synthesis Analysis
The synthesis of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline has been reported in the literature . It was synthesized from 6-amino-7-methylquinoline . Several structurally related compounds were also synthesized to clarify the structure-activity relationship .Molecular Structure Analysis
The molecular structure of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline consists of a complex ring structure with multiple nitrogen atoms .Chemical Reactions Analysis
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline can undergo various chemical reactions. It is rapidly degraded by dilute hypochlorite . It can also bind to DNA and induce DNA damage and sister chromatid exchange in rodents treated in vivo .Physical and Chemical Properties Analysis
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline is a pale orange crystalline solid or light yellow powder . It is sensitive to light and air and is slightly water soluble .科学的研究の応用
Anticancer Properties
Quinoline and quinazoline derivatives have been extensively studied for their anticancer properties. These compounds are known to inhibit various cancer cell lines by modulating the expression of specific genes and proteins involved in cancer progression. Some derivatives have shown promise in inhibiting receptor tyrosine kinases, epidermal growth factor receptors, and other pathways significant in the development of cancer. For example, quinazoline derivatives are explored for their potential in treating colorectal cancer by inhibiting cell growth and inducing apoptosis through modulation of specific cellular pathways (Moorthy et al., 2023).
Corrosion Inhibition
Quinoline compounds have been identified as effective corrosion inhibitors, especially in the petroleum industry. These derivatives form a protective layer on metal surfaces, preventing corrosion. Their effectiveness is attributed to the presence of nitrogen atoms in the heterocyclic ring, which facilitates adsorption onto metal surfaces. Recent reviews have compiled information on various quinoline and imidazoline derivatives used as corrosion inhibitors, highlighting their synthesis, performance evaluations, and applications in preventing metallic corrosion (Sriplai & Sombatmankhong, 2023).
Optoelectronic Materials
Quinazoline derivatives have been reported for their applications in optoelectronic materials. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The potential for using these compounds in developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, has been explored, indicating the diverse applications of quinazoline derivatives beyond pharmacological activities (Lipunova et al., 2018).
CO2 Conversion
Research on ionic liquid-based catalysts for converting CO2 into valuable chemicals has identified quinazoline-2,4(1H,3H)-diones as potential products. These studies focus on developing novel catalysts that facilitate the conversion of CO2, a greenhouse gas, into quinazoline derivatives. This approach not only addresses environmental concerns related to CO2 emissions but also provides a method for synthesizing valuable heterocyclic compounds (Zhang et al., 2023).
作用機序
Target of Action
The primary target of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C is DNA . This compound binds to DNA and induces DNA damage .
Mode of Action
The compound interacts with its target, DNA, by inducing DNA damage and sister chromatid exchange . This interaction results in mutations, chromosomal aberrations, and gene mutations in rodent cells in vitro .
Biochemical Pathways
The compound affects the DNA repair pathways and the cell cycle regulation pathways. The DNA damage induced by the compound leads to the activation of these pathways, resulting in cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound is metabolized by human liver microsomes .
Result of Action
The molecular and cellular effects of the compound’s action include DNA damage, gene mutations, chromosomal aberrations, and induction of apoptosis . These effects can lead to the formation of tumors in various tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is found in cooked foods and is mutagenic to S. typhimurium in the Ames test . The compound is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions when protected from light . It is rapidly degraded by dilute hypochlorite .
Safety and Hazards
特性
IUPAC Name |
3,4-dimethyl(213C)imidazolo[4,5-f]quinolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)/i12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWMIJIGUYNAY-HNHCFKFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N([13C](=N3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661776 |
Source


|
| Record name | 3,4-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86984-30-7 |
Source


|
| Record name | 3,4-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)


![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)


